molecular formula C15H12ClN3O3S B4784924 4-chloro-7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole

4-chloro-7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole

Cat. No.: B4784924
M. Wt: 349.8 g/mol
InChI Key: BMLJSGHFSDBTIB-UHFFFAOYSA-N
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Description

4-chloro-7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole is a complex organic compound that belongs to the class of benzoxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the indole moiety in its structure adds to its significance, as indole derivatives are widely recognized for their therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole typically involves multiple steps. One common method includes the reaction of 4-chloro-2,1,3-benzoxadiazole with 2-methyl-2,3-dihydro-1H-indole in the presence of a sulfonylating agent. The reaction conditions often require a solvent such as methanol or ethanol and a catalyst like methanesulfonic acid under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve solvents such as methanol, ethanol, or dichloromethane, and may require heating or cooling depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted benzoxadiazoles .

Scientific Research Applications

4-chloro-7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain biological pathways, making it useful in the treatment of diseases such as cancer and infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-chloro-7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole lies in its combined structural features, which confer a wide range of chemical reactivity and biological activity. The presence of both the indole and benzoxadiazole moieties, along with the chloro and sulfonyl groups, makes it a versatile compound for various applications .

Properties

IUPAC Name

4-chloro-7-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-9-8-10-4-2-3-5-12(10)19(9)23(20,21)13-7-6-11(16)14-15(13)18-22-17-14/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLJSGHFSDBTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C4=NON=C34)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole
Reactant of Route 2
4-chloro-7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole
Reactant of Route 3
4-chloro-7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole
Reactant of Route 4
4-chloro-7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole
Reactant of Route 5
4-chloro-7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole
Reactant of Route 6
4-chloro-7-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,1,3-benzoxadiazole

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